[(4-Bromophenyl)methyl](pyridin-2-ylmethyl)amine
Description
Chemical Identity and Nomenclature
(4-Bromophenyl)methylamine is an organic compound with the molecular formula C₁₃H₁₃BrN₂ and a molecular weight of 277.16 g/mol. The compound is officially designated under the IUPAC nomenclature system as 1-(4-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine, reflecting its structural composition of a 4-bromobenzyl group connected through a secondary amine linkage to a 2-pyridylmethyl moiety. The compound is catalogued in chemical databases under the PubChem CID 834516 and bears the CAS registry number 774556-79-5. Alternative nomenclature for this compound includes n-(4-Bromobenzyl)-1-(pyridin-2-yl)methanamine and [(4-bromophenyl)methyl][(pyridin-2-yl)methyl]amine, highlighting the flexibility in chemical naming conventions for complex organic molecules.
The molecular structure can be represented through its canonical SMILES notation as C1=CC=NC(=C1)CNCC2=CC=C(C=C2)Br, which provides a linear representation of the connectivity pattern. The InChI key PKJULMHMZYMJAH-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and cross-referencing across various chemical information systems. This compound belongs to the broader class of substituted benzylamines, specifically those incorporating pyridine functionality, which are known for their versatile coordination properties and synthetic utility in organometallic chemistry.
The structural architecture of (4-Bromophenyl)methylamine incorporates several key functional elements that contribute to its chemical behavior and potential applications. The presence of the bromine substituent at the para position of the benzyl ring introduces electron-withdrawing character, which can influence both the basicity of the amine nitrogen and the overall electronic properties of the molecule when coordinated to metal centers. Simultaneously, the pyridine ring provides a well-established coordination site with predictable binding characteristics, making this compound particularly attractive for systematic studies of structure-activity relationships in coordination complexes.
Historical Context in Ligand Design
The development of (4-Bromophenyl)methylamine must be understood within the broader historical context of ligand design and coordination chemistry evolution. The foundational work in ligand chemistry can be traced to Alfred Werner's pioneering contributions in the early 1800s, where he established the fundamental principles of coordination complex formation and introduced the term "ligand" in relation to silicon chemistry. Werner's octahedral geometry concepts and his work with cobalt(III) and chromium(III) compounds laid the groundwork for understanding how ligands influence metal center properties and reactivity. This historical foundation established the importance of ligand design in controlling both the electronic and steric environment around metal centers, principles that remain central to modern coordination chemistry.
The evolution of ligand design has been significantly influenced by the recognition that organic and main-group molecules can bind to metal centers through formal donation of electron pairs, functioning as Lewis bases. This understanding has enabled chemists to develop increasingly sophisticated ligand architectures that can modulate metal electronic properties and influence the steric environment of coordination spheres. The development of polydentate ligands, such as those incorporating pyridine functionality, represents a major advancement in this field, as these systems can provide enhanced stability and selectivity in metal complex formation compared to monodentate alternatives.
The specific structural features present in (4-Bromophenyl)methylamine reflect several important trends in modern ligand design. The incorporation of pyridine-based donor atoms builds upon the established success of compounds like 2-picolylamine, which is recognized as a common bidentate ligand and precursor to more complex multidentate systems such as tris(2-pyridylmethyl)amine. The use of 2-picolylamine derivatives in coordination chemistry has been well-documented, with applications ranging from the synthesis of transfer hydrogenation catalysts to the development of spin crossover materials. This historical precedent provides a strong foundation for understanding the potential applications and behavior of (4-Bromophenyl)methylamine in similar contexts.
The introduction of brominated aromatic substituents in ligand design represents another significant development in the field, as halogen substitution can dramatically alter both the electronic properties and synthetic accessibility of coordination compounds. The electron-withdrawing nature of bromine substituents can enhance the Lewis acidity of coordinated metal centers, potentially leading to increased catalytic activity in various transformations. Additionally, the presence of bromine functionality provides opportunities for further synthetic elaboration through cross-coupling reactions, enabling the preparation of more complex ligand architectures and the fine-tuning of coordination properties.
Relevance in Coordination Chemistry and Catalysis
The significance of (4-Bromophenyl)methylamine in coordination chemistry stems from its unique combination of donor atoms and structural features that enable the formation of stable, well-defined metal complexes with tunable properties. The compound's bidentate coordination capability, arising from the secondary amine nitrogen and the pyridine nitrogen, allows for the formation of five-membered chelate rings when bound to metal centers, typically resulting in enhanced thermodynamic stability compared to monodentate ligand complexes. This chelate effect is particularly important in catalytic applications where ligand dissociation can lead to catalyst deactivation or unwanted side reactions.
Recent advances in coordination chemistry have demonstrated the importance of mixed donor ligand systems in developing highly efficient catalytic processes. The work on chromium-based ethylene trimerization and tetramerization catalysts, which employ 2,2'-dipicolylamine ligands, illustrates how pyridine-containing ligands can facilitate switchable selectivity in important industrial processes. These studies have shown that the steric and electronic properties of the ligand environment play crucial roles in determining reaction outcomes, with conformational flexibility and metal-ligand bonding characteristics serving as key controlling factors. The structural similarity between (4-Bromophenyl)methylamine and successful catalytic ligands suggests potential applications in similar transformations.
The development of novel coordination complexes using bis(triazolylmethyl)amine-type ligands has further highlighted the importance of carefully designed nitrogen-donor systems in creating materials with specific magnetic and structural properties. Studies of dinickel(II) complexes with pyridine-substituted ligands have demonstrated how subtle structural modifications can dramatically influence complex geometry, nuclearity, and magnetic behavior. The antiferromagnetic coupling observed in these systems, with coupling constants that vary based on ligand architecture, illustrates the sensitivity of material properties to ligand design choices. These findings suggest that (4-Bromophenyl)methylamine could serve as a valuable building block for developing new magnetic materials or single-molecule magnets.
The versatility of pyridine-based ligands in coordination chemistry is further exemplified by the extensive use of tris(2-pyridylmethyl)amine (TPMA) derivatives in various applications. TPMA functions as a tripodal ligand that effectively simulates the coordination environment found in certain metalloproteins, making it valuable for bioinorganic chemistry studies. The compound also serves as an important copper ligand in atom transfer radical polymerization (ATRP) processes, demonstrating the practical significance of pyridine-containing ligands in controlled polymerization chemistry. The structural relationship between (4-Bromophenyl)methylamine and these established ligand systems suggests potential applications in similar areas of research.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJULMHMZYMJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent System : Ethanol or methanol is typically used for solubility and proton donation.
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Reducing Agent : Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) selectively reduces the imine intermediate.
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Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes side products like tertiary amines.
Example Protocol :
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Dissolve 4-bromobenzaldehyde (1.0 eq) and pyridin-2-ylmethylamine (1.1 eq) in dry ethanol.
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Add NaBH4 (2.0 eq) in portions at 0°C, then stir at room temperature for 12 hours.
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Quench with aqueous NH4Cl, extract with ethyl acetate, dry over MgSO4, and concentrate.
Yield : 70–85% after purification via silica gel chromatography.
Nucleophilic Substitution of 4-Bromobenzyl Halides
This method exploits the reactivity of benzyl halides with amines. 4-Bromobenzyl bromide reacts with pyridin-2-ylmethylamine in a polar aprotic solvent.
Key Considerations
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Base : Potassium carbonate (K2CO3) deprotonates the amine, enhancing nucleophilicity.
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Solvent : Acetonitrile or DMF accelerates the SN2 mechanism by stabilizing transition states.
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Temperature : Reactions proceed at 60–80°C to overcome activation energy without decomposition.
Example Protocol :
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Mix 4-bromobenzyl bromide (1.0 eq) and pyridin-2-ylmethylamine (1.2 eq) in acetonitrile.
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Add K2CO3 (2.0 eq) and reflux for 24 hours.
Yield : 65–75%, with minor over-alkylation byproducts.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated C–N bond formation enables modular synthesis. Aryl halides couple with amines via ligands like BINAP or XPhos.
Catalytic System
Example Protocol :
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Combine 4-bromobenzyl chloride (1.0 eq), pyridin-2-ylmethylamine (1.5 eq), Pd(OAc)2 (3 mol%), XPhos (6 mol%), and Cs2CO3 (2.0 eq) in toluene.
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Heat at 100°C for 18 hours under N2.
Yield : 60–70%, contingent on halide reactivity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.
Protocol Adaptation (Method 2) :
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Mix 4-bromobenzyl bromide, pyridin-2-ylmethylamine, and K2CO3 in DMF.
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Irradiate at 150°C for 15 minutes.
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Purify via acidic extraction (1 M HCl) and neutralize with NaOH.
Yield : 80–90%, with >95% purity by HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 70–85 | 12–24 h | 90–95 | Moderate |
| Nucleophilic Substitution | 65–75 | 24 h | 85–90 | High |
| Palladium Cross-Coupling | 60–70 | 18 h | 80–85 | Low |
| Microwave-Assisted | 80–90 | 15 min | 95–98 | High |
Key Insights :
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Microwave synthesis maximizes efficiency but requires specialized equipment.
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Reductive amination offers balance between yield and simplicity.
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Palladium methods suffer from catalyst costs but enable late-stage functionalization.
Challenges and Optimization Strategies
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Byproduct Formation :
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Purification :
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Catalyst Deactivation :
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Major Products Formed
Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include the corresponding amine and other reduced derivatives.
Scientific Research Applications
(4-Bromophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and phenyl moieties can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with the target molecules. These interactions can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The pyridine ring enables coordination to transition metals (e.g., Cu, Fe), as seen in catalytic systems like Fe-Bispidon and Cu/TPA complexes .
Amine vs. Imine Derivatives
Imine analogs (Schiff bases) with pyridin-2-yl groups exhibit distinct reactivity and applications:
| Compound Type | Example | Biological Activity | Applications | Reference |
|---|---|---|---|---|
| Amine | (4-Bromophenyl)methylamine | Not explicitly tested | Catalysis, fluorescence | |
| Imine (Schiff base) | (4-Chloro-benzylidene)-pyridin-2-yl-amine | Antimicrobial | Drug design |
Key Observations :
- Imines are more electrophilic due to the C=N bond, making them prone to hydrolysis but useful as antimicrobial agents .
- Amines, being more stable, are preferred in catalytic and materials science applications .
Ligand Complexity and Metal Coordination
Ligands with bis(pyridin-2-ylmethyl)amine motifs are widely used in coordination chemistry:
| Ligand Structure | Metal Interaction | Application | Reference |
|---|---|---|---|
| Bis(pyridin-2-ylmethyl)amine | Binds Cu, Fe, Co | Fluorescent probes, catalysis | |
| Tris(pyridin-2-ylmethyl)amine (TPA) | Strong Cu(I/II) coordination | Oxidative catalysis | |
| (4-Bromophenyl)methylamine | Potential Fe/Co binding | Hypothesized catalytic activity |
Key Observations :
- The 4-bromophenyl group may sterically hinder metal coordination compared to simpler ligands like TPA, but its electron-withdrawing nature could modulate redox activity in metal complexes .
- Ligands with carboxylate groups (e.g., L2NCOOH in ) show higher reactivity in dioxygen activation, suggesting that (4-Bromophenyl)methylamine’s lack of acidic protons might limit similar applications .
Biological Activity
(4-Bromophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound (4-Bromophenyl)methylamine can be described by its molecular formula . It features a bromophenyl group attached to a pyridinylmethyl amine, which is crucial for its biological activity. The synthesis typically involves the reaction of appropriate brominated phenyl derivatives with pyridine derivatives under controlled conditions, often employing palladium-catalyzed cross-coupling reactions or similar methodologies.
Antimicrobial Activity
Studies have demonstrated that derivatives of bromophenyl compounds exhibit significant antimicrobial properties. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain compounds showed promising activity against both bacterial and fungal strains, comparable to established antibiotics like norfloxacin and fluconazole .
Table 1: Antimicrobial Activity of Bromophenyl Derivatives
| Compound | Antimicrobial Activity | Standard Comparison |
|---|---|---|
| p2 | Effective against E. coli | Comparable to Norfloxacin |
| p3 | Moderate against S. aureus | Comparable to Fluconazole |
| p4 | Low activity | N/A |
Anticancer Activity
The anticancer potential of (4-Bromophenyl)methylamine has been investigated through in vitro studies on various cancer cell lines. Notably, one study highlighted that certain derivatives exhibited significant cytotoxic effects against MCF7 breast cancer cells, with some compounds showing efficacy comparable to the standard chemotherapeutic agent 5-fluorouracil . Molecular docking studies further suggested that these compounds interact favorably with specific protein targets involved in cancer progression.
Table 2: Anticancer Activity Against MCF7 Cells
| Compound | IC50 (µM) | Comparison Drug |
|---|---|---|
| p2 | 15 | 5-Fluorouracil |
| p3 | 25 | N/A |
| p4 | 40 | N/A |
The biological activity of (4-Bromophenyl)methylamine is believed to be mediated through its interaction with various molecular targets. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, the inhibition of certain kinases or the disruption of cellular signaling pathways can lead to reduced cell proliferation in cancer cells and enhanced microbial susceptibility in pathogens.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives indicated that the presence of the bromophenyl moiety significantly enhanced antimicrobial activity. The best-performing compound (p2) showed an MIC value lower than most tested standards, suggesting its potential as a lead compound for further development .
- Cytotoxicity in Cancer Models : In another investigation, the cytotoxic effects of several bromophenyl derivatives on MCF7 cells were assessed using the SRB assay. The results indicated that compounds with higher lipophilicity and specific functional groups exhibited superior cytotoxicity, underlining the importance of structural modifications in enhancing therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
